molecular formula C10H11N3O B1328867 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole CAS No. 914637-10-8

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole

Cat. No.: B1328867
CAS No.: 914637-10-8
M. Wt: 189.21 g/mol
InChI Key: UQCRUMHPDSDVHX-UHFFFAOYSA-N
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Description

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O. It is characterized by the presence of an oxazole ring fused with a pyridine ring, along with an aminomethyl and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol under pressure. This method yields the desired oxazole derivative through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-5-methyl-2-(pyridin-4-yl)oxazole is unique due to the presence of both an oxazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(5-methyl-2-pyridin-4-yl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-9(6-11)13-10(14-7)8-2-4-12-5-3-8/h2-5H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCRUMHPDSDVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650354
Record name 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-10-8
Record name 1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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